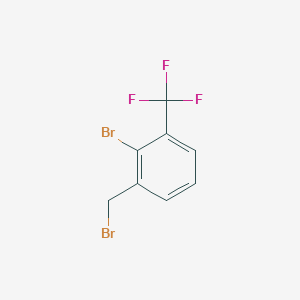

2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene

Description

Properties

IUPAC Name |

2-bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2F3/c9-4-5-2-1-3-6(7(5)10)8(11,12)13/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMEFOGIEJZDPAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(F)(F)F)Br)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70628093 | |

| Record name | 2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70628093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214372-35-6 | |

| Record name | 2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70628093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-3-(trifluoromethyl)benzyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The target compound, 2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene, is not well-documented in publicly available scientific literature. Therefore, this technical guide provides a comprehensive overview of its predicted physicochemical properties, synthesis, and reactivity based on a detailed analysis of structurally similar and well-characterized analogs. The primary analogs discussed are 1-Bromo-3-(trifluoromethyl)benzene and 1-(Bromomethyl)-3-(trifluoromethyl)benzene . All data presented for these analogs should be considered as a proxy for the properties of the target compound.

Introduction

Trifluoromethylated and brominated benzene derivatives are pivotal building blocks in medicinal chemistry and materials science. The unique electronic properties imparted by the trifluoromethyl group, such as high electronegativity and lipophilicity, can significantly influence a molecule's biological activity and metabolic stability. The bromine and bromomethyl functionalities serve as versatile synthetic handles for introducing further molecular complexity through various cross-coupling and substitution reactions. This guide focuses on the physicochemical characteristics of this compound, a compound of interest for the synthesis of novel pharmaceutical agents and functional materials.

Physicochemical Properties of Analog Compounds

The properties of this compound can be inferred from its constituent parts and comparison with known analogs. The following tables summarize the available quantitative data for key related compounds.

Table 1: General and Physical Properties of Analog Compounds

| Property | 1-Bromo-3-(trifluoromethyl)benzene | 1-(Bromomethyl)-3-(trifluoromethyl)benzene | 4-Bromobenzotrifluoride |

| CAS Number | 401-78-5[1][2] | 402-23-3 | 402-43-7 |

| Molecular Formula | C₇H₄BrF₃[1][2] | C₈H₆BrF₃ | C₇H₄BrF₃ |

| Molecular Weight ( g/mol ) | 225.01[1] | 239.03 | 225.01 |

| Appearance | - | Clear liquid | - |

| Density (g/cm³) | - | 1.607 (at 25 °C) | 1.607 (at 25 °C)[3] |

| Boiling Point (°C) | - | - | 154 - 155[3] |

| Flash Point (°C) | - | - | - |

| Refractive Index | - | - | - |

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Chemical Shifts (ppm) or m/z |

| ¹H NMR (CDCl₃) | δ ~7.5-7.8 (m, 3H, Ar-H), ~4.5 (s, 2H, CH₂Br) |

| ¹³C NMR (CDCl₃) | δ ~130-140 (Ar-C), ~125 (q, J ≈ 272 Hz, CF₃), ~30 (CH₂Br) |

| ¹⁹F NMR (CDCl₃) | δ ~ -63 |

| Mass Spectrometry (EI) | m/z ~318, 320 (M⁺), 239 (M-Br)⁺, 159 (M-Br-Br)⁺ |

Note: Predicted data is based on the analysis of similar structures and should be confirmed experimentally.

Synthesis and Reactivity

The synthesis of this compound would likely proceed through a multi-step pathway, starting from a readily available substituted benzene. A plausible synthetic route is outlined below.

Proposed Synthetic Pathway

A logical approach to the synthesis of the target compound would involve the bromination of 2-bromo-1-methyl-3-(trifluoromethyl)benzene. This precursor could potentially be synthesized from 2-amino-6-(trifluoromethyl)toluene through a Sandmeyer reaction.

Caption: Proposed synthesis of this compound.

Experimental Protocols (Adapted from Analogous Syntheses)

The following are generalized experimental protocols adapted from literature procedures for the synthesis of structurally similar compounds.[4] Safety Precaution: These reactions should be carried out by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of 2-Bromo-1-methyl-3-(trifluoromethyl)benzene (via Sandmeyer-type Reaction)

-

To a solution of 2-amino-6-(trifluoromethyl)toluene in aqueous hydrobromic acid at 0-5 °C, add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

-

In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution.

-

Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1-2 hours until nitrogen evolution ceases.

-

Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

-

Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

Step 2: Benzylic Bromination to Yield this compound

-

Dissolve 2-bromo-1-methyl-3-(trifluoromethyl)benzene in a non-polar solvent such as carbon tetrachloride.

-

Add N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN).

-

Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.

-

Monitor the reaction by TLC or GC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

-

Purify the resulting crude product by column chromatography or recrystallization to obtain the desired product.

Reactivity Profile

The reactivity of this compound is dictated by its functional groups.

-

Bromomethyl Group: This benzylic bromide is expected to be a reactive electrophile, readily undergoing nucleophilic substitution reactions (SN1 and SN2) with a variety of nucleophiles such as amines, alcohols, thiols, and carbanions. The presence of the electron-withdrawing trifluoromethyl group can influence the reaction mechanism.[5]

-

Aryl Bromide: The bromine atom attached to the aromatic ring is amenable to various palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of substituents at this position.

Caption: Key reaction pathways for this compound.

Safety and Handling

Based on the safety data for analogous compounds, this compound should be handled with caution.

-

Hazards: Likely to be a flammable liquid and vapor. May cause skin and serious eye irritation.[3]

-

Precautions: Handle in a well-ventilated area. Wear appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Conclusion

References

- 1. Benzene, 1-bromo-3-(trifluoromethyl)- | C7H4BrF3 | CID 9817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-BROMO-3-(TRIFLUOROMETHYL)BENZENE | CAS 401-78-5 [matrix-fine-chemicals.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. US6255545B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

Technical Guide: Properties, Synthesis, and Reactivity of Brominated Trifluoromethylated Benzenes

Disclaimer: The specific compound requested, 2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene, could not be located in comprehensive chemical databases. This suggests that it is not a commonly synthesized or commercially available substance. This guide will therefore focus on a closely related and documented isomer, 1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene , to provide relevant and practical information for researchers, scientists, and drug development professionals. The principles of synthesis and reactivity discussed are broadly applicable to this class of compounds.

Core Identifiers and Physicochemical Properties

The subject of this guide is 1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene . Its key identifiers and properties are summarized below, providing a foundational dataset for experimental design and characterization.

| Identifier | Value |

| CAS Number | 954123-46-7[1][2] |

| Molecular Formula | C₈H₅Br₂F₃[1] |

| Molecular Weight | 317.93 g/mol [1][2] |

| InChI | InChI=1S/C8H5Br2F3/c9-4-5-1-6(8(11,12)13)3-7(10)2-5/h1-3H,4H2[1] |

| InChIKey | CRKZDDPRUZNPKL-UHFFFAOYSA-N[1] |

| SMILES | C1=C(C=C(C(=C1)Br)C(F)(F)F)CBr |

| Form | Liquid[1] |

| Purity (Typical) | ≥95%[1] |

Proposed Synthesis Experimental Protocol

While a specific protocol for 1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene is not detailed in the available literature, a plausible multi-step synthesis can be devised based on established organic chemistry principles for halogenation of substituted benzenes. The proposed pathway begins with the commercially available 1-bromo-3-(trifluoromethyl)benzene.

Objective: To synthesize 1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene.

Materials:

-

1-Bromo-3,5-bis(trifluoromethyl)benzene (Starting Material)

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (or AIBN)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and equipment for reflux, extraction, and purification.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-bromo-3-(trifluoromethyl)benzene (1 equivalent) in carbon tetrachloride.

-

Initiation: Add N-Bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of benzoyl peroxide to the solution.

-

Reaction: Heat the mixture to reflux. The reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) for the consumption of the starting material.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct.

-

Extraction: Wash the organic layer sequentially with a saturated sodium bicarbonate solution and water.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel to yield the desired 1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene.

Chemical Reactivity and Synthetic Utility

The presence of both a benzylic bromide and an aromatic bromide, influenced by a strong electron-withdrawing trifluoromethyl group, imparts a distinct reactivity profile to this molecule.

The bromomethyl group is highly reactive towards nucleophilic substitution, making it a valuable synthon for introducing the 3-bromo-5-(trifluoromethyl)benzyl moiety into various molecular scaffolds. This reactivity is a cornerstone in the synthesis of complex organic molecules, including active pharmaceutical ingredients.[3] The electron-withdrawing nature of the trifluoromethyl group can influence the rate and mechanism of these substitution reactions.

The aromatic bromo group is less reactive towards nucleophilic substitution but can participate in a range of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) catalyzed by transition metals. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds at this position.

Mandatory Visualizations

Proposed Synthetic Pathway

Caption: Proposed synthesis of the target compound via benzylic bromination.

General Reactivity Workflow

Caption: Key reaction pathways for the title compound.

References

Spectral Analysis of 2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene: A Technical Guide

For Immediate Release

This technical guide provides a detailed overview of the predicted spectral data for the novel compound 2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene. Due to the absence of experimentally recorded spectra in the public domain, this document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of its structural analogs and fundamental spectroscopic principles. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Predicted Spectral Data

The spectral characteristics of this compound have been predicted by dissecting the molecule into its core components: a 1,2,3-trisubstituted benzene ring and a bromomethyl group. The predictions are informed by the known spectral data of closely related compounds, primarily 2-Bromo-1-methyl-3-(trifluoromethyl)benzene and benzyl bromide.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the benzylic protons of the bromomethyl group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.6 - 7.8 | m | 3H | Ar-H |

| ~ 4.6 | s | 2H | -CH₂Br |

Disclaimer: The chemical shifts are estimations and may vary based on experimental conditions.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

The carbon NMR spectrum will provide insights into the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 135 - 140 | C-Br (aromatic) |

| ~ 130 - 135 | C-CH₂Br |

| ~ 125 - 130 | Ar-CH |

| ~ 120 - 125 (q, J ≈ 275 Hz) | -CF₃ |

| ~ 30 - 35 | -CH₂Br |

Disclaimer: The chemical shifts are estimations and may vary based on experimental conditions. The trifluoromethyl carbon will appear as a quartet due to coupling with the fluorine atoms.

Predicted IR Data

The infrared spectrum will reveal the presence of characteristic functional groups.

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 1600 - 1450 | Medium-Strong | Aromatic C=C stretch |

| 1350 - 1100 | Strong | C-F stretch (of CF₃) |

| 1250 - 1200 | Strong | C-Br stretch (benzylic) |

| 800 - 600 | Strong | C-Br stretch (aromatic) |

Predicted Mass Spectrometry (EI-MS) Data

The mass spectrum is expected to show a characteristic isotopic pattern for a compound containing two bromine atoms.

| m/z | Relative Intensity | Assignment |

| 322/324/326 | High | [M]⁺ (Molecular ion with two Br isotopes) |

| 243/245 | High | [M - Br]⁺ |

| 164 | Medium | [M - 2Br]⁺ |

| 91 | Base Peak | [C₇H₇]⁺ (Tropylium ion) |

Disclaimer: The fragmentation pattern is a prediction. The presence of two bromine atoms will result in a characteristic M, M+2, and M+4 isotopic pattern for bromine-containing fragments.[1][2]

General Experimental Protocols

While specific experimental protocols for this compound are not available, the following are generalized methodologies for acquiring the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: A 500 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Key parameters include a spectral width of 250 ppm, a relaxation delay of 2-5 seconds, and 1024-4096 scans.

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (0.00 ppm for ¹H and ¹³C).

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with KBr powder and pressing it into a thin disk.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The data is processed to present the spectrum in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Analyze the resulting ions using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.

-

Data Acquisition: Scan a mass range appropriate for the expected molecular weight of the compound (e.g., m/z 50-500).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound. The isotopic distribution for bromine (⁷⁹Br and ⁸¹Br) will be a key feature in the analysis.[1][2]

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound.

Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

References

An In-depth Technical Guide on the Solubility and Stability of 2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted solubility and stability of 2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene, a halogenated aromatic compound with potential applications in organic synthesis and drug development. Due to the limited availability of specific quantitative experimental data for this compound in publicly accessible literature, this document focuses on a detailed analysis of its structural analogs to forecast its physicochemical properties. Furthermore, this guide presents standardized experimental protocols for the systematic determination of its solubility in various solvents and its stability under diverse environmental conditions. The inclusion of detailed methodologies and visual workflows is intended to equip researchers with the necessary tools to generate robust and reliable data for this compound.

Introduction

This compound is a polysubstituted aromatic compound characterized by the presence of a bromine atom, a reactive bromomethyl group, and an electron-withdrawing trifluoromethyl group on the benzene ring. These functional groups are expected to significantly influence its solubility, stability, and reactivity. The bromomethyl group, in particular, renders the molecule susceptible to nucleophilic substitution reactions, making it a potentially valuable intermediate in the synthesis of more complex molecules. Understanding the solubility and stability of this compound is paramount for its handling, storage, and application in synthetic and medicinal chemistry.

This guide serves as a foundational resource for researchers. While specific experimental data for the target compound is scarce, the principles of physical organic chemistry and data from closely related analogs allow for informed predictions. The subsequent sections will delve into these predictions and provide actionable protocols for empirical validation.

Predicted Physicochemical Properties

The chemical structure of this compound suggests that it is a nonpolar to weakly polar molecule. The presence of the trifluoromethyl and bromo substituents increases its lipophilicity. The bromomethyl group, while polar, is also highly reactive. Based on these features, a general physicochemical profile can be predicted.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C8H5Br2F3 | Derived from the chemical structure. |

| Molecular Weight | 317.93 g/mol | Calculated from the atomic weights of the constituent elements. |

| Appearance | Colorless to pale yellow liquid or low melting solid | Based on similar brominated and trifluoromethylated benzene derivatives. |

| Boiling Point | Expected to be elevated | Due to the high molecular weight and presence of bromine atoms. |

| Density | Expected to be denser than water | Typical for polyhalogenated aromatic compounds. |

| logP | High | The presence of two bromine atoms and a trifluoromethyl group suggests high lipophilicity and low aqueous solubility. |

Predicted Solubility Profile

Following the principle of "like dissolves like," this compound is anticipated to exhibit higher solubility in nonpolar and moderately polar organic solvents and very low solubility in highly polar solvents such as water.

Table of Predicted Solubility:

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Nonpolar Solvents | Hexane, Toluene | High | The nonpolar aromatic ring and halogen substituents will interact favorably with nonpolar solvents. |

| Moderately Polar Solvents | Dichloromethane (DCM), Chloroform, Ethyl Acetate | High to Moderate | These solvents can solvate both the nonpolar and weakly polar parts of the molecule. |

| Polar Aprotic Solvents | Acetone, Dimethyl Sulfoxide (DMSO) | Moderate to Low | The overall nonpolar character of the molecule will limit its solubility in these highly polar solvents. |

| Polar Protic Solvents | Methanol, Ethanol, Water | Low to Insoluble | The molecule lacks significant hydrogen bonding capabilities and is highly nonpolar, leading to poor solvation in protic solvents, especially water. |

Predicted Stability Profile

The stability of this compound is primarily dictated by the reactivity of the benzylic bromide (the bromomethyl group). Halogenated aromatic compounds are generally stable; however, the benzylic position is activated towards both nucleophilic substitution and free radical reactions.

Table of Predicted Stability:

| Condition | Predicted Stability | Rationale and Potential Degradation Pathways |

| Thermal Stability | Moderate | While the aromatic ring is thermally robust, the C-Br bond in the bromomethyl group is weaker than the aryl C-Br bond and may be susceptible to homolytic cleavage at elevated temperatures, leading to radical formation and subsequent decomposition or polymerization. |

| Hydrolytic Stability | Low | The benzylic bromide is susceptible to hydrolysis, especially under neutral to basic pH conditions, to form the corresponding benzyl alcohol. This reaction is a classic SN1 or SN2 nucleophilic substitution, with water or hydroxide ions acting as the nucleophile. The presence of the electron-withdrawing trifluoromethyl group may influence the reaction rate. |

| Photostability | Low to Moderate | The C-Br bond can be cleaved by UV light, leading to the formation of benzylic radicals. This can initiate a variety of degradation pathways, including dimerization and reaction with oxygen. The compound should be stored protected from light. |

| Stability towards Acids | Moderate | Generally stable in the absence of strong nucleophiles. However, strong acids could potentially catalyze hydrolysis or other reactions. |

| Stability towards Bases | Low | Highly susceptible to nucleophilic attack by bases, leading to substitution (e.g., with alkoxides, amines) or elimination reactions. |

| Oxidative Stability | Moderate | The benzene ring is relatively resistant to oxidation, but the benzylic position can be oxidized under strong oxidizing conditions. |

Experimental Protocols

To obtain definitive data on the solubility and stability of this compound, the following experimental protocols are recommended.

Solubility Determination: Shake-Flask Method (Modified from OECD Guideline 105)

This method determines the saturation solubility of the compound in a given solvent at a specific temperature.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the test solvent in a sealed, screw-cap vial.

-

Equilibration: Place the vials in a constant temperature shaker bath (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Visual inspection should confirm the presence of undissolved solid.

-

Phase Separation: After equilibration, cease agitation and allow the phases to separate. Centrifuge the samples to pellet the undissolved solid.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Replicates: Perform the experiment in triplicate for each solvent to ensure the statistical validity of the results.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Stability Assessment: Hydrolytic Stability (Modified from OECD Guideline 111)

This protocol assesses the rate of hydrolysis of the compound in aqueous solutions at different pH values.

Methodology:

-

Solution Preparation: Prepare sterile aqueous buffer solutions at pH 4 (e.g., acetate buffer), pH 7 (e.g., phosphate buffer), and pH 9 (e.g., borate buffer).

-

Incubation: Add a known concentration of this compound (below its aqueous solubility limit) to each buffer solution. Incubate the solutions in the dark at a constant temperature (e.g., 50 °C to accelerate potential degradation).

-

Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, and 28 days), withdraw aliquots from each solution.

-

Analysis: Immediately analyze the concentration of the remaining parent compound in each aliquot using a suitable, stability-indicating analytical method (e.g., HPLC-UV).

-

Data Analysis: Plot the concentration of the compound versus time for each pH. Determine the rate of degradation and the half-life (t½) of the compound at each pH level.

Caption: Workflow for Hydrolytic Stability Assessment.

Stability Assessment: Photostability

This protocol evaluates the degradation of the compound when exposed to light.

Methodology:

-

Sample Preparation: Prepare solutions of the compound in a photochemically inert solvent (e.g., acetonitrile). Prepare a control sample wrapped in aluminum foil to protect it from light.

-

Exposure: Place the test samples in a photostability chamber equipped with a light source that meets ICH Q1B guidelines (a combination of cool white fluorescent and near-UV lamps).

-

Sampling and Analysis: At specified time points, withdraw aliquots from both the exposed and control samples and analyze for the concentration of the parent compound.

-

Data Analysis: Compare the degradation of the exposed sample to the control sample to determine the extent of photodegradation.

Logical Relationships in Stability

The stability of this compound is governed by the interplay of its structural features and the environmental conditions it is exposed to.

Caption: Interrelationship of Structural Features and Environmental Conditions on Compound Stability.

Conclusion

While experimental data for this compound remains to be published, a thorough analysis of its structure and comparison with related analogs provide a strong predictive framework for its solubility and stability. It is anticipated to be a lipophilic compound with good solubility in nonpolar organic solvents and poor solubility in water. The presence of a reactive benzylic bromide suggests that the compound will be sensitive to hydrolysis, nucleophiles, and light. The experimental protocols detailed in this guide provide a clear path for researchers to empirically determine these crucial physicochemical parameters, thereby enabling its effective use in research and development.

Disclaimer: This document is intended for informational purposes for qualified scientific professionals. The predictions and protocols are based on established chemical principles and data from analogous compounds. All laboratory work should be conducted with appropriate safety precautions.

In-depth Technical Guide: 2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene and Related Compounds

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the commercial availability, suppliers, and technical data for 2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene . Extensive research indicates that this specific chemical compound is not readily commercially available and lacks a registered CAS number, suggesting it is a niche or novel substance. Consequently, detailed experimental protocols for its synthesis, comprehensive physicochemical properties, and specific safety data sheets (SDS) are not available in public databases.

However, recognizing the interest in this structural motif for research and development, this guide provides a comprehensive overview of closely related and commercially available analogs. These analogs, featuring the brominated trifluoromethylbenzene core, are valuable starting materials in medicinal chemistry and materials science. This document summarizes their commercial availability, provides key technical data in structured tables, outlines general synthetic strategies, and discusses their applications in drug discovery.

Commercial Availability and Suppliers of Related Compounds

While a direct commercial source for this compound has been identified with limited information from AOBChem[1], several structurally similar compounds are available from various suppliers. These alternatives can serve as valuable precursors or reference compounds for research purposes.

| Compound Name | CAS Number | Supplier(s) | Notes |

| This compound | Not Found | AOBChem[1] | Pricing available for various quantities, but no CAS number or extensive technical data provided. |

| 3-(Trifluoromethyl)benzyl bromide | 402-23-3 | Chem-Impex[2], NINGBO INNO PHARMCHEM CO.,LTD.[3] | A versatile building block in organic synthesis and pharmaceutical development.[2][3] |

| 4-(Trifluoromethyl)benzyl bromide | 402-49-3 | NINGBO INNO PHARMCHEM CO.,LTD.[4], TCI | Widely used for introducing the trifluoromethyl group in drug candidates to enhance potency and metabolic stability.[4] |

| 3,5-Bis(trifluoromethyl)benzyl bromide | 32247-96-4 | Sigma-Aldrich | Used as a derivatization reagent and in the synthesis of neurokinin NK1 receptor antagonists. |

| 2-Bromo-1-fluoro-4-(trifluoromethyl)benzene | 68322-84-9 | BLDpharm[5] | A related halogenated and trifluoromethylated benzene derivative. |

| 1-Bromo-2,5-bis(trifluoromethyl)benzene | 7617-93-8 | Thermo Fisher Scientific | Air-sensitive liquid. |

| 1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene | 954123-46-7 | Combi-Blocks | Safety data sheet available.[6] |

| 2-Bromo-1,3-bis(trifluoromethyl)benzene | 118527-30-3 | BLDpharm[7] | A fluorinated building block. |

| 2-Bromo-1,3,5-tris(trifluoromethyl)benzene | 95606-57-8 | PubChem | GHS classification indicates it is harmful if swallowed and causes skin and eye irritation.[8] |

| 2-Bromo-1-methoxy-3-(trifluoromethyl)benzene | Not specified in snippets | PubChem | GHS classification indicates it is harmful if swallowed and causes skin and eye irritation.[9] |

| 2-Bromo-1-chloro-3-(trifluoromethyl)benzene | Not specified in snippets | PubChem | Causes skin and eye irritation and may cause respiratory irritation.[10] |

| 2-(Bromomethyl)-1-(trifluoromethoxy)-3-(trifluoromethyl)benzene | 2801546-73-4 | Chemsrc | A structurally related compound with a trifluoromethoxy group.[11] |

| 1-Bromo-3-nitro-2-(trifluoromethyl)benzene | 1192548-07-4 | Amerigo Scientific | Available with 95% purity.[12] |

Physicochemical Properties of Related Compounds

The following table summarizes key physicochemical properties for some of the commercially available analogs. This data is essential for planning synthetic transformations and understanding the compounds' behavior.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index |

| 3,5-Bis(trifluoromethyl)benzyl bromide | C9H5BrF6 | 323.03 | Not specified in snippets | 1.675 (at 25 °C) | 1.445 (at 20 °C) |

| 4-(Trifluoromethyl)benzyl bromide | C8H6BrF3 | 239.03 | Not specified in snippets | Not specified in snippets | Not specified in snippets |

| 2-Bromo-1-chloro-3-(trifluoromethyl)benzene[10] | C7H3BrClF3 | 259.45 | Not specified in snippets | Not specified in snippets | Not specified in snippets |

| 2-Bromo-1,3,5-tris(trifluoromethyl)benzene[8] | C9H2BrF9 | 361.00 | Not specified in snippets | Not specified in snippets | Not specified in snippets |

| Benzene, 1-bromo-2-(trifluoromethyl)-[13] | C7H4BrF3 | 225.01 | Not specified in snippets | Not specified in snippets | Not specified in snippets |

General Experimental Protocols: Synthesis of Trifluoromethylated Benzyl Bromides

While a specific protocol for this compound is not available, the synthesis of structurally similar compounds, such as 2-(Trifluoromethyl)benzyl bromide, typically involves the bromination of the corresponding benzyl alcohol.

Example Protocol: Synthesis of 2-(Trifluoromethyl)benzyl bromide from 2-(Trifluoromethyl)benzyl alcohol [14]

-

Reaction Setup: A solution of o-trifluoromethylbenzyl alcohol (14 g) in absolute toluene (80 ml) is placed in a reaction vessel.

-

Addition of Brominating Agent: A solution of phosphorus tribromide (30 ml) in absolute toluene (60 ml) is added dropwise to the alcohol solution at a temperature of 20-30 °C.

-

Reaction: The reaction mixture is stirred at room temperature for 2 hours.

-

Work-up:

-

The toluene is removed under reduced pressure.

-

The residue is dissolved in methylene chloride and washed with water.

-

The mixture is neutralized to pH 8.0 with potassium hydrogen carbonate.

-

The aqueous phase is extracted three times with methylene chloride.

-

The combined organic phases are washed twice with water and once with a saturated sodium chloride solution.

-

-

Purification: The organic phase is dried over sodium sulfate, and the solvent is evaporated under reduced pressure to yield o-trifluoromethylbenzyl bromide.

A patent for the synthesis of 2,4,5-trifluorophenylacetic acid describes the preparation of 2,4,5-trifluoro-benzyl bromine by reacting 2,4,5-trifluoro-benzene methyl alcohol with a 48% hydrobromic acid solution at room temperature for 24 hours[15]. This suggests that direct bromination of the corresponding benzyl alcohol is a viable synthetic route.

Safety Information for Related Compounds

Handling of brominated and trifluoromethylated aromatic compounds requires strict adherence to safety protocols due to their potential hazards. Below is a summary of GHS hazard statements for some of the related compounds.

| Compound Name | GHS Hazard Statements |

| 3,5-Bis(trifluoromethyl)benzyl bromide | H226 (Flammable liquid and vapor), H314 (Causes severe skin burns and eye damage) |

| 1-Bromo-2,5-bis(trifluoromethyl)benzene | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[16] |

| 1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene[6] | No known hazard according to the provided SDS. |

| 2-Bromo-1,3,5-tris(trifluoromethyl)benzene[8] | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |

| 2-Bromo-1-methoxy-3-(trifluoromethyl)benzene[9] | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |

| 2-Bromo-1-chloro-3-(trifluoromethyl)benzene[10] | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |

| Benzene, 1-bromo-2-(trifluoromethyl)-[13] | H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |

| (Trifluoromethyl)benzene[17] | General handling precautions include use in a well-ventilated place, wearing suitable protective clothing, and avoiding contact with skin and eyes. |

| 1-Bromo-2-(bromomethyl)-4-(trifluoromethyl)benzene[18] | H314 (Causes severe skin burns and eye damage), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |

Standard safety precautions when handling these types of compounds include:

-

Working in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoiding inhalation of vapors and contact with skin and eyes.

-

Handling flammable liquids away from ignition sources.

Role in Drug Discovery and Development

The trifluoromethyl group is a critical pharmacophore in modern drug design. Its incorporation into drug candidates can significantly enhance properties such as:

-

Metabolic Stability: The strong carbon-fluorine bond increases resistance to metabolic degradation, prolonging the drug's half-life.

-

Lipophilicity: This can improve membrane permeability and oral bioavailability.

-

Binding Affinity: The trifluoromethyl group can modulate the electronic properties of a molecule, leading to stronger interactions with biological targets.

Trifluoromethylated benzyl bromides are valuable building blocks for introducing this important functional group into a wide range of molecular scaffolds.[2][4] They are utilized in the synthesis of pharmaceuticals and agrochemicals.[2] The reactivity of the benzyl bromide allows for its use in various coupling reactions to construct complex molecules.[2] For instance, trifluoromethylated benzyl groups have been shown to be effective in the stereoselective synthesis of glycosides, which has important implications for the development of oligosaccharide-based therapeutics.[19]

Logical Workflow for Acquisition and Application

The following diagram illustrates a logical workflow for researchers interested in utilizing compounds like this compound.

Conclusion

While this compound appears to be a rare chemical with limited commercial availability and public documentation, a variety of structurally related analogs are accessible. These compounds are valuable tools for researchers in drug discovery and materials science, offering a means to introduce the beneficial trifluoromethyl group into novel molecules. Given the lack of data for the specific target compound, researchers may need to consider custom synthesis if this exact structure is required. The information provided in this guide on the availability, properties, and general synthetic approaches for related compounds should serve as a valuable resource for planning such research endeavors.

References

- 1. aobchem.com [aobchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. 68322-84-9|2-Bromo-1-fluoro-4-(trifluoromethyl)benzene|BLD Pharm [bldpharm.com]

- 6. combi-blocks.com [combi-blocks.com]

- 7. 118527-30-3|2-Bromo-1,3-bis(trifluoromethyl)benzene|BLD Pharm [bldpharm.com]

- 8. 2-Bromo-1,3,5-tris(trifluoromethyl)benzene | C9H2BrF9 | CID 2778046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Bromo-1-methoxy-3-(trifluoromethyl)benzene | C8H6BrF3O | CID 26985577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-Bromo-1-chloro-3-(trifluoromethyl)benzene | C7H3BrClF3 | CID 17750574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. CAS#:2801546-73-4 | 2-(Bromomethyl)-1-(trifluoromethoxy)-3-(trifluoromethyl)benzene | Chemsrc [chemsrc.com]

- 12. 1-Bromo-3-nitro-2-(trifluoromethyl)benzene - Amerigo Scientific [amerigoscientific.com]

- 13. Benzene, 1-bromo-2-(trifluoromethyl)- | C7H4BrF3 | CID 9806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 2-(Trifluoromethyl)benzyl bromide synthesis - chemicalbook [chemicalbook.com]

- 15. CN103553900B - Synthesis method of 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]

- 16. assets.thermofisher.com [assets.thermofisher.com]

- 17. echemi.com [echemi.com]

- 18. angenechemical.com [angenechemical.com]

- 19. Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis, Structure, and Conformation of 2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene and Related Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted benzene derivatives containing bromo, bromomethyl, and trifluoromethyl functionalities are of significant interest in medicinal chemistry and materials science. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the bromo and bromomethyl groups serve as versatile synthetic handles for further molecular elaboration. This guide provides a technical overview of the molecular structure, conformational properties, and synthetic strategies relevant to this class of compounds, with a focus on providing practical experimental protocols and data interpretation.

Molecular Structure and Physicochemical Properties

The molecular structure of 2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene features a benzene ring with three adjacent substituents. The steric and electronic interactions between these groups will dictate the molecule's overall conformation and reactivity. While specific experimental data for the target molecule is scarce, the physicochemical properties can be estimated based on closely related analogs.

| Property | Predicted/Representative Value | Source/Basis |

| Molecular Formula | C8H5Br2F3 | - |

| Molecular Weight | 317.93 g/mol | - |

| Appearance | Likely a colorless to pale yellow liquid or low melting solid | General observation for similar compounds |

| Boiling Point | Estimated >200 °C | Extrapolation from similar structures |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Acetone); Insoluble in water.[1] | General property of similar organic halides |

Synthesis and Experimental Protocols

The most direct route to a compound like this compound would involve the benzylic bromination of a suitable precursor, such as 2-Bromo-1-methyl-3-(trifluoromethyl)benzene. The Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) and a radical initiator, is a standard method for such transformations.[2]

Experimental Protocol: Benzylic Bromination via Wohl-Ziegler Reaction

This protocol describes a general procedure for the benzylic bromination of a substituted toluene, which can be adapted for the synthesis of the target molecule from its methyl precursor.

Materials:

-

2-Bromo-1-methyl-3-(trifluoromethyl)benzene (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.1 eq)

-

2,2'-Azobisisobutyronitrile (AIBN) (0.05 eq)

-

Anhydrous acetonitrile (solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Dichloromethane (for extraction)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-Bromo-1-methyl-3-(trifluoromethyl)benzene and anhydrous acetonitrile.

-

Add N-Bromosuccinimide (NBS) and AIBN to the solution.

-

Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 4-6 hours. The reaction can be monitored by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove succinimide.

-

Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate, saturated aqueous sodium thiosulfate, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel.

Diagram of Synthetic Workflow:

Conformational Analysis

The conformational flexibility of this compound is primarily due to the rotation around the single bond connecting the bromomethyl group to the benzene ring. The presence of bulky ortho substituents (the bromo and trifluoromethyl groups) will create significant steric hindrance, influencing the preferred rotational conformation. The molecule will likely adopt a conformation that minimizes the steric clash between the bromine atom of the bromomethyl group and the adjacent substituents on the ring.

Logical Diagram of Conformational Isomers:

Spectroscopic Characterization

The structure of the target compound can be elucidated using a combination of spectroscopic techniques. Below are the expected key features based on analogous compounds.

| Technique | Key Expected Features |

| ¹H NMR | - Aromatic protons (likely 3H) in the region of 7.0-8.0 ppm with characteristic splitting patterns. - A singlet for the benzylic protons (-CH₂Br) around 4.5-5.0 ppm. |

| ¹³C NMR | - Multiple signals in the aromatic region (120-140 ppm). - A signal for the benzylic carbon (-CH₂Br) around 30-35 ppm. - A quartet for the trifluoromethyl carbon with a large ¹J(C,F) coupling constant. |

| ¹⁹F NMR | - A singlet for the -CF₃ group, with a chemical shift characteristic of an aromatic trifluoromethyl group. |

| IR Spectroscopy | - C-H stretching of the aromatic ring (~3100-3000 cm⁻¹). - C=C stretching of the aromatic ring (~1600-1450 cm⁻¹). - Strong C-F stretching bands (~1300-1100 cm⁻¹). - C-Br stretching (~700-500 cm⁻¹). |

| Mass Spectrometry | - A molecular ion peak with a characteristic isotopic pattern for two bromine atoms. - Fragmentation patterns corresponding to the loss of Br, CH₂Br, and CF₃. |

Conclusion

While specific data for this compound is limited, this guide provides a comprehensive framework for its synthesis and characterization based on established chemical principles and data from closely related compounds. The provided experimental protocol for benzylic bromination offers a practical starting point for its synthesis. The discussion on conformational analysis and expected spectroscopic data will aid researchers in the structural elucidation of this and similar polysubstituted aromatic compounds, which are valuable building blocks in drug discovery and materials science.

References

Safety and Handling Precautions for 2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene: A Technical Guide

This guide is intended for researchers, scientists, and drug development professionals. The information provided should be used in conjunction with established laboratory safety protocols and institutional guidelines.

Hazard Identification and Classification

Based on analysis of analogous compounds, 2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene is anticipated to be classified as a hazardous chemical. The primary hazards are expected to be:

-

Skin Corrosion/Irritation: Likely to cause skin irritation, and potentially severe skin burns upon prolonged contact.

-

Serious Eye Damage/Eye Irritation: Expected to cause serious eye irritation or damage.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

GHS Hazard Statements (Anticipated)

The following GHS hazard statements are predicted based on data from structurally related compounds:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

H302: Harmful if swallowed.

Precautionary Statements (Anticipated)

The following GHS precautionary statements are recommended:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P312: Call a POISON CENTER/doctor if you feel unwell.

Physical and Chemical Properties

Quantitative data for this compound is not available. The following table summarizes properties of structurally similar compounds to provide an estimation.

| Property | 1-Bromo-2-(trifluoromethyl)benzene | 4-Bromobenzotrifluoride | 2-Bromo-1-methoxy-3-(trifluoromethyl)benzene |

| Molecular Formula | C₇H₄BrF₃ | C₇H₄BrF₃ | C₈H₆BrF₃O |

| Molecular Weight | 225.01 g/mol | 225.01 g/mol | 255.03 g/mol |

| Boiling Point | Not Available | 154-155 °C | Not Available |

| Density | Not Available | 1.607 g/cm³ at 25 °C | Not Available |

| Flash Point | Not Available | Flammable liquid and vapor | Not Available |

Experimental Protocols: Safe Handling and Storage

The following protocols are recommended for handling this compound in a laboratory setting.

Engineering Controls

-

Ventilation: All work with this compound must be conducted in a properly functioning chemical fume hood. Use adequate general and local exhaust ventilation to keep airborne concentrations low.

-

Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical safety goggles and a face shield are mandatory.

-

Skin Protection:

-

Gloves: Wear chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use.

-

Protective Clothing: A lab coat or chemical-resistant apron should be worn. For larger quantities, a chemical-resistant suit may be necessary.

-

-

Respiratory Protection: If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

The following diagram illustrates the logical workflow for ensuring personal safety when handling this compound.

Caption: Personal Protective Equipment (PPE) workflow for handling hazardous chemicals.

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

-

Store in a locked cabinet or other secure location.

First Aid Measures

In case of exposure, follow these first aid protocols and seek immediate medical attention. Provide the attending medical personnel with this safety information.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

The decision-making process for responding to an exposure event is outlined in the following diagram.

Caption: Logical flow for first aid response to a chemical exposure.

Spill and Disposal Procedures

Spill Response

-

Evacuate: Immediately evacuate all non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated, but avoid creating drafts that could spread the material.

-

Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like sawdust.

-

Collection: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

-

Decontamination: Decontaminate the spill area with an appropriate solvent, followed by washing with soap and water.

Waste Disposal

-

Dispose of all waste materials, including contaminated PPE and spill cleanup materials, as hazardous waste.

-

Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.

Toxicological Information

Specific toxicological data for this compound is not available. The toxicological properties have not been thoroughly investigated. Based on its structure, it is prudent to assume it is harmful if swallowed, and may cause irritation to the skin, eyes, and respiratory system. Long-term exposure effects are unknown. No component of structurally similar products is listed as a carcinogen by IARC, NTP, or OSHA.

A Theoretical and Computational Guide to 2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the theoretical and computational methodologies for the characterization of 2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene. While specific experimental data for this compound is not extensively available in published literature, this document outlines a robust framework for its analysis based on established computational chemistry techniques and spectroscopic methods applied to analogous brominated and trifluoromethylated aromatic compounds. The guide details a standard workflow for quantum chemical calculations, presents hypothetical yet realistic data for molecular geometry, vibrational frequencies, and electronic properties, and provides standardized protocols for experimental validation. This document is intended to serve as a foundational resource for researchers initiating studies on this and related molecules.

Introduction

This compound is a substituted aromatic compound with functional groups that make it a potential building block in organic synthesis, particularly in the development of pharmaceutical agents and materials science. The presence of two bromine atoms offers sites for cross-coupling reactions, while the trifluoromethyl group can significantly influence the molecule's lipophilicity, metabolic stability, and binding affinity. A thorough understanding of its structural, vibrational, and electronic properties is crucial for predicting its reactivity and designing potential applications.

This guide outlines a combined theoretical and experimental approach to characterize the molecule. The computational section is centered around Density Functional Theory (DFT), a powerful method for predicting molecular properties. The experimental section provides protocols for common spectroscopic techniques used to validate computational findings.

Theoretical and Computational Framework

A typical computational workflow for analyzing a molecule like this compound involves geometry optimization, frequency analysis, and the calculation of electronic properties.

Figure 1: A standard workflow for the theoretical analysis of this compound using DFT.

Computational Methodology

Quantum chemical calculations are typically performed using a program suite like Gaussian. A common and effective approach involves the B3LYP functional with a 6-311++G(d,p) basis set, which has been shown to provide a good balance between accuracy and computational cost for similar organic molecules.

-

Geometry Optimization: The initial structure of the molecule is optimized to find the lowest energy conformation. This provides key data on bond lengths and angles.

-

Vibrational Frequency Analysis: This calculation is performed on the optimized geometry to predict the infrared (IR) and Raman spectra. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to investigate charge distribution, hyperconjugative interactions, and the delocalization of electron density within the molecule.

-

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability.

Predicted Molecular Properties (Hypothetical Data)

The following tables present hypothetical, but realistic, quantitative data for this compound, as would be derived from the computational workflow described above.

Optimized Geometric Parameters

Table 1: Selected Bond Lengths (Å) and Bond Angles (°) for the Optimized Structure

| Parameter | Value (Å) | Parameter | Value (°) |

|---|---|---|---|

| C1-C2 | 1.405 | C2-C1-C6 | 119.5 |

| C1-Br1 | 1.889 | C1-C2-C3 | 120.3 |

| C2-C(CH2Br) | 1.512 | C2-C3-C(CF3) | 122.1 |

| C3-C(CF3) | 1.520 | C1-C2-C(CH2Br) | 121.0 |

| C-Br (bromomethyl) | 1.965 | Br-C-H (bromomethyl) | 109.2 |

| C-F (trifluoromethyl) | 1.345 | F-C-F (trifluoromethyl) | 107.5 |

Vibrational Frequencies

Table 2: Hypothetical Vibrational Frequencies and Assignments

| Frequency (cm⁻¹) | Assignment |

|---|---|

| ~3070 | Aromatic C-H Stretch |

| ~2960 | Methylene (-CH2Br) C-H Stretch |

| ~1580 | Aromatic C=C Stretch |

| ~1310 | C-F Stretch (Trifluoromethyl) |

| ~1250 | C-H In-plane Bend |

| ~750 | C-Br Stretch (Aromatic) |

| ~680 | C-Br Stretch (Bromomethyl) |

Electronic Properties

Table 3: Calculated Electronic Properties

| Property | Value |

|---|---|

| HOMO Energy | -6.85 eV |

| LUMO Energy | -1.22 eV |

| HOMO-LUMO Gap (ΔE) | 5.63 eV |

| Dipole Moment | 3.15 Debye |

Experimental Protocols for Validation

The following protocols describe standard procedures for obtaining experimental data to validate the computational results.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective: To identify the characteristic vibrational modes of the molecule's functional groups.

-

Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with potassium bromide (KBr, ~200 mg) and pressed into a thin, transparent pellet.

-

Instrumentation: A spectrometer such as a Bruker IFS 66V FTIR spectrophotometer is used.

-

Data Acquisition: The spectrum is typically recorded in the range of 4000–400 cm⁻¹ with a resolution of at least 4 cm⁻¹.

-

Analysis: The positions of the absorption bands are compared to the computationally predicted vibrational frequencies. Key bands to identify include C-H, C=C, C-F, and C-Br stretching and bending modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the molecule's carbon-hydrogen framework and confirm the substitution pattern on the aromatic ring.

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Data Acquisition:

-

¹H NMR: A standard one-dimensional proton spectrum is acquired. Chemical shifts are referenced to tetramethylsilane (TMS).

-

¹³C NMR: A proton-decoupled ¹³C spectrum is acquired to identify unique carbon environments.

-

¹⁹F NMR: A one-dimensional fluorine spectrum is acquired to characterize the trifluoromethyl group.

-

-

Analysis: The chemical shifts, coupling constants, and signal multiplicities are analyzed to confirm the molecular structure.

Structure-Property Relationships

The interplay between the molecule's structure and its predicted properties can be visualized to guide further research and development.

Figure 2: The relationship between structural features and the predicted chemical and physical properties of the molecule.

Conclusion

This guide presents a comprehensive theoretical framework for the study of this compound. By employing Density Functional Theory, key structural, vibrational, and electronic properties can be predicted, offering valuable insights into the molecule's behavior. The provided hypothetical data serves as a benchmark for what can be expected from such a study, and the detailed experimental protocols offer a clear path for the validation of these computational findings. This integrated approach is essential for accelerating the research and development of novel molecules in medicinal chemistry and materials science.

An In-depth Technical Guide to 2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene

Introduction

2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene is a halogenated and trifluoromethylated aromatic compound. Such structures are of significant interest to researchers in medicinal chemistry and materials science. The trifluoromethyl (-CF₃) group is a key pharmacophore known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The presence of two reactive bromine atoms—one on the aromatic ring and one in the benzylic position—makes this molecule a versatile synthetic intermediate. The benzylic bromide provides a site for nucleophilic substitution, while the aryl bromide allows for various cross-coupling reactions, enabling the construction of complex molecular architectures.

Physicochemical Properties

Quantitative data for the target compound is not available. The following tables summarize known data for its logical precursor and structurally related compounds to provide estimated properties.

Table 1: Properties of Precursor Compound

| Property | Value | Source |

| Compound Name | 2-Bromo-1-methyl-3-(trifluoromethyl)benzene | ChemBK |

| CAS Number | 1099597-98-4 | ChemBK |

| Molecular Formula | C₈H₆BrF₃ | ChemBK |

| Molecular Weight | 239.04 g/mol | PubChem |

| Appearance | Colorless liquid | ChemBK |

| Melting Point | -18 °C | ChemBK |

| Boiling Point | 152-153 °C | ChemBK |

| Density | 1.538 g/mL at 25 °C | ChemBK |

Table 2: Comparative Properties of Structurally Related Benzyl Bromides

| Property | 2-(Trifluoromethyl)benzyl bromide | 3-(Trifluoromethyl)benzyl bromide | 4-(Trifluoromethyl)benzyl bromide |

| CAS Number | 395-44-8[1] | 402-23-3 | 402-49-3[2] |

| Molecular Formula | C₈H₆BrF₃ | C₈H₆BrF₃ | C₈H₆BrF₃ |

| Molecular Weight | 239.03 g/mol [1] | 239.03 g/mol | 239.03 g/mol [2] |

| Appearance | Colorless to light yellow liquid/solid | Colorless liquid | Solid[2] |

| Melting Point | 34-35 °C[1] | N/A | 29-33 °C[2] |

| Boiling Point | 72 °C at 7.5 mmHg[1] | 69 °C at 4 mmHg | 65-69 °C at 5 mmHg[2] |

| Density | 1.571 g/mL at 25 °C[1] | 1.565 g/mL at 25 °C | 1.546 g/mL at 25 °C[2] |

| Refractive Index | n20/D 1.494 | n20/D 1.492 | n20/D 1.484[2] |

Synthesis and Experimental Protocols

The synthesis of this compound can be logically achieved in a two-step process. The first step involves the synthesis of the precursor 2-Bromo-1-methyl-3-(trifluoromethyl)benzene, followed by a selective free-radical bromination of the benzylic methyl group.

Synthesis of Precursor: 2-Bromo-1-methyl-3-(trifluoromethyl)benzene

Detailed, peer-reviewed synthesis protocols for 2-Bromo-1-methyl-3-(trifluoromethyl)benzene are scarce in publicly available literature. The synthesis of polysubstituted benzenes often requires multi-step strategies involving careful selection of directing groups for electrophilic aromatic substitution reactions. One plausible, though unverified, method involves the reaction of 1-methyl-2-phenyl-2-trifluoromethylethylene with iron tribromide. A more conventional retrosynthetic analysis would suggest starting from a simpler, commercially available trifluoromethylated or brominated toluene and introducing the other substituents sequentially.

Synthesis of this compound via Benzylic Bromination

The conversion of the methyl group of the precursor to a bromomethyl group is a classic benzylic bromination. The Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) in the presence of a radical initiator or light, is the standard method for this transformation. The electron-withdrawing nature of the bromo and trifluoromethyl groups on the aromatic ring deactivates it towards electrophilic attack, thus favoring free-radical substitution on the benzylic carbon.

This protocol is adapted from standard procedures for the benzylic bromination of substituted toluenes.

-

Materials:

-

2-Bromo-1-methyl-3-(trifluoromethyl)benzene (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.05 - 1.1 eq)

-

2,2'-Azobisisobutyronitrile (AIBN) (0.02 - 0.05 eq) or Benzoyl Peroxide (BPO)

-

Anhydrous solvent (e.g., acetonitrile, (trifluoromethyl)benzene, or historically, carbon tetrachloride)

-

Inert gas (Argon or Nitrogen)

-

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-Bromo-1-methyl-3-(trifluoromethyl)benzene and the chosen anhydrous solvent.

-

Add N-Bromosuccinimide (NBS) and the radical initiator (AIBN or BPO) to the mixture.

-

Flush the apparatus with an inert gas (Argon or Nitrogen).

-

Heat the reaction mixture to reflux (the boiling point of the solvent). Alternatively, the reaction can be initiated by shining a broad-spectrum lamp on the flask at a slightly elevated temperature.

-

Monitor the reaction progress by TLC (Thin Layer Chromatography) or GC-MS (Gas Chromatography-Mass Spectrometry). The reaction is typically complete within 1-4 hours. A key visual indicator is the succinimide byproduct, which is less dense than NBS and will float to the surface upon completion.

-

Once the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath to precipitate the succinimide byproduct.

-

Filter the mixture to remove the succinimide. Wash the solid with a small amount of cold solvent.

-

Combine the filtrates and wash with water and then with a saturated sodium bicarbonate solution to remove any remaining acidic impurities.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product, this compound, can be purified by vacuum distillation or column chromatography on silica gel if necessary.

-

Visualized Workflows and Mechanisms

Synthetic Pathway Diagram

Caption: Proposed synthesis of the target compound via benzylic bromination.

Free-Radical Bromination Mechanism

Caption: Mechanism of free-radical benzylic bromination using NBS.

Applications in Research and Drug Development

While specific applications for this compound have not been documented, its structural motifs suggest significant potential as a versatile building block in several key areas:

-

Pharmaceutical Synthesis: The trifluoromethyl group is present in numerous FDA-approved drugs, where it often improves pharmacokinetic properties. The dual reactivity of the target compound allows for its use as a scaffold. The benzyl bromide moiety can be used to connect the molecule to alcohols, amines, or thiols, while the aryl bromide can undergo reactions like Suzuki, Heck, or Buchwald-Hartwig couplings to build molecular complexity.

-

Agrochemicals: Similar to pharmaceuticals, the trifluoromethyl group can enhance the efficacy and stability of herbicides, insecticides, and fungicides.

-

Materials Science: The unique electronic properties conferred by the trifluoromethyl and bromo substituents could be leveraged in the synthesis of specialized organic materials, such as those used in organic light-emitting diodes (OLEDs) or as liquid crystals.

-

Biological Probes: Some studies have shown that certain benzyl bromides possess intrinsic antibacterial and antifungal properties.[3] This suggests that the target compound or its simple derivatives could be investigated for antimicrobial activity.

References

Methodological & Application

Application Notes and Protocols for the Use of 2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene is a versatile trifunctional building block with significant potential in organic synthesis, particularly in the construction of complex molecular architectures relevant to pharmaceutical and materials science. Its structure incorporates three key features for strategic chemical modifications: an aryl bromide, a benzylic bromide, and an electron-withdrawing trifluoromethyl group on the aromatic ring.

The differential reactivity of the aryl C(sp²)–Br bond and the benzylic C(sp³)–Br bond allows for programmed, stepwise functionalization through various palladium-catalyzed cross-coupling reactions. Generally, the benzylic bromide is more susceptible to nucleophilic substitution, while the aryl bromide is a prime site for classic cross-coupling reactions. However, under palladium catalysis, the chemoselectivity can be finely tuned by the careful selection of reaction conditions, including the catalyst, ligand, base, and solvent. The presence of the strongly electron-withdrawing trifluoromethyl group can influence the electronic properties of the aromatic ring, potentially affecting the reactivity of the aryl bromide.

This document provides detailed application notes and protocols for the chemoselective cross-coupling of the aryl bromide moiety in this compound, enabling its use as a scaffold for the synthesis of diverse molecular entities.

Chemoselectivity in Cross-Coupling Reactions

The primary challenge and opportunity in utilizing this compound lies in achieving chemoselective functionalization of either the aryl bromide or the benzylic bromide. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium(0) catalyst to the C-Br bond is a critical step. The relative rates of oxidative addition to the aryl versus the benzylic bromide will dictate the primary site of reaction.

While benzylic halides are typically more reactive in classical SN2 reactions, the opposite can be true in palladium-catalyzed cross-couplings. The selection of appropriate ligands and reaction conditions can favor the oxidative addition to the aryl C-Br bond, leaving the benzylic bromide intact for subsequent transformations. This selective approach allows for a modular and efficient synthesis of complex molecules.

Application in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. In the case of this compound, it is possible to selectively couple the aryl bromide with a variety of boronic acids or their derivatives.

Diagram of the Suzuki-Miyaura Coupling Workflow:

Caption: Workflow for the chemoselective Suzuki-Miyaura coupling.

Quantitative Data for Suzuki-Miyaura Coupling of Aryl Bromides:

| Entry | Aryl Bromide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromobenzyl chloride | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 |

| 2 | 1-Bromo-4-(chloromethyl)benzene | 4-Tolylboronic acid | Pd(OAc)₂ (0.2) | PCy₃·HBF₄ (0.4) | Cs₂CO₃ | Toluene/H₂O | 80 | 2 | 92 |

| 3 | 2-Bromobenzyl bromide | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85 |

Experimental Protocol: Chemoselective Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Deionized water

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

-

To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Add palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

-

Add toluene (5 mL) and deionized water (1 mL).

-

Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.